molecular formula C13H18N2O3 B13566983 Methyl2-[(benzylcarbamoyl)amino]-2-methylpropanoate

Methyl2-[(benzylcarbamoyl)amino]-2-methylpropanoate

Cat. No.: B13566983
M. Wt: 250.29 g/mol
InChI Key: LFFLPXQMLMNHNH-UHFFFAOYSA-N
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Description

Methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate is a chemical compound widely used in scientific research. Its applications range from drug synthesis to studying enzyme kinetics, owing to its unique properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate typically involves the reaction of benzyl isocyanate with methyl 2-amino-2-methylpropanoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylcarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and studying reaction mechanisms.

    Biology: In enzyme kinetics studies and as a substrate for enzyme-catalyzed reactions.

    Medicine: In drug development and synthesis of pharmaceutical intermediates.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the enzyme. It can bind to the active site of the enzyme, blocking substrate access or altering the enzyme’s conformation, thereby affecting its activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(benzylcarbamoyl)methyl]amino}acetate
  • Methyl 2-{[(benzylcarbamoyl)methyl]amino}propanoate

Uniqueness

Methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 2-(benzylcarbamoylamino)-2-methylpropanoate

InChI

InChI=1S/C13H18N2O3/c1-13(2,11(16)18-3)15-12(17)14-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15,17)

InChI Key

LFFLPXQMLMNHNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)NC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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